benzyl N-(3-fluoro-2-methylphenyl)carbamate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyl (3-fluoro-2-methylphenyl)carbamate typically involves the reaction of benzyl chloroformate with 3-fluoro-2-methylaniline under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production methods for benzyl (3-fluoro-2-methylphenyl)carbamate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: benzyl N-(3-fluoro-2-methylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl positions, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar solvents.
Major Products Formed:
Oxidation: Oxidized carbamate derivatives.
Reduction: Amines and alcohols.
Substitution: Substituted benzyl or phenyl carbamates.
Scientific Research Applications
benzyl N-(3-fluoro-2-methylphenyl)carbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of benzyl (3-fluoro-2-methylphenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biochemical effects .
Comparison with Similar Compounds
Benzyl carbamate: Lacks the fluoro and methyl substituents, making it less specific in its interactions.
3-Fluoro-2-methylphenyl carbamate: Similar structure but without the benzyl group, affecting its solubility and reactivity.
Benzyl (2-methylphenyl)carbamate: Lacks the fluoro substituent, altering its electronic properties and reactivity.
Uniqueness: benzyl N-(3-fluoro-2-methylphenyl)carbamate is unique due to the presence of both fluoro and methyl groups on the phenyl ring, which enhances its specificity and reactivity in various chemical and biological applications .
Properties
IUPAC Name |
benzyl N-(3-fluoro-2-methylphenyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO2/c1-11-13(16)8-5-9-14(11)17-15(18)19-10-12-6-3-2-4-7-12/h2-9H,10H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVCFQVKMRKPTTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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